Casimiroedine

Description

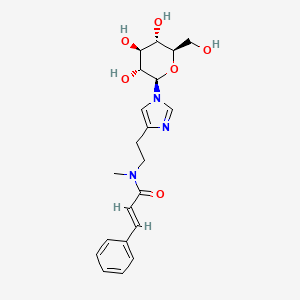

Structure

2D Structure

3D Structure

Properties

CAS No. |

5853-02-1 |

|---|---|

Molecular Formula |

C21H27N3O6 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

(E)-N-methyl-3-phenyl-N-[2-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide |

InChI |

InChI=1S/C21H27N3O6/c1-23(17(26)8-7-14-5-3-2-4-6-14)10-9-15-11-24(13-22-15)21-20(29)19(28)18(27)16(12-25)30-21/h2-8,11,13,16,18-21,25,27-29H,9-10,12H2,1H3/b8-7+/t16-,18-,19+,20-,21-/m1/s1 |

InChI Key |

CSFQQZOIHVWGMN-BQYQJAHWSA-N |

SMILES |

CN(CCC1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O)C(=O)C=CC3=CC=CC=C3 |

Isomeric SMILES |

CN(CCC1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O)C(=O)/C=C/C3=CC=CC=C3 |

Canonical SMILES |

CN(CCC1=CN(C=N1)C2C(C(C(C(O2)CO)O)O)O)C(=O)C=CC3=CC=CC=C3 |

Synonyms |

casimiroedine |

Origin of Product |

United States |

Natural Occurrence and Chemodiversity of Casimiroedine

Botanical Sourcing and Distribution

Casimiroedine is a naturally occurring chemical compound primarily sourced from the plant species Casimiroa edulis, a member of the Rutaceae family. nih.govresearchgate.netwikipedia.org This species, commonly known as the white sapote or Mexican apple, is an evergreen tree native to the eastern regions of Mexico and Central America, extending south to Costa Rica. wikipedia.org While a number of chemical constituents have been identified from the genus Casimiroa, including coumarins and other alkaloids, Casimiroa edulis is the principal botanical source reported for this compound. nih.govresearchgate.networldagroforestry.org The genus itself comprises approximately 13 species, most of which are found in tropical and subtropical climates. researchgate.net

Within Casimiroa edulis, this compound is predominantly localized in the seeds. It has been identified as the main alkaloid present in the seeds of the plant, where it constitutes a significant portion of the alkaloidal content. worldagroforestry.orgworldagroforestry.org Research and extraction studies frequently cite the seeds as the primary material for the isolation of this compound. researchgate.networldagroforestry.orgscispace.com While extracts from other parts of the plant, such as the leaves and bark, have been traditionally used for various purposes, the highest concentration of this compound is consistently reported in the seeds. worldagroforestry.orgresearchgate.net The fruit pulp itself is edible, but the seeds are noted to contain narcotic properties, which are attributed to their chemical constituents, including this compound. wikipedia.org

Structural Classification and General Features

This compound is classified as an imidazole (B134444) alkaloid. acs.orgacs.org This classification is based on the presence of an imidazole ring as a core component of its molecular structure. Imidazole alkaloids are a specific class of alkaloids that are biosynthetically derived from the amino acid histidine. acs.org The unique chemical properties and biological activities of these compounds are largely dictated by the imidazole moiety.

The chemical structure of this compound is characterized by three key structural elements that define its identity. nih.gov Its systematic IUPAC name is (E)-N-methyl-3-phenyl-N-[2-[1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]imidazol-4-yl]ethyl]prop-2-enamide. nih.gov

The distinguishing features are:

An Imidazole Ring: This is the heterocyclic core that designates it as an imidazole alkaloid.

A β-D-Glucopyranosyl Moiety: A glucose-derived sugar unit is attached to one of the nitrogen atoms of the imidazole ring, making this compound a glycoside. nih.gov

A Cinnamoylamino Side Chain: A side chain containing an N-methyl cinnamoylamide group is attached to the imidazole ring. This side chain consists of a cinnamoyl group (derived from cinnamic acid) linked via an amide bond. nih.gov

| Structural Element | Description |

|---|---|

| Core Structure | Imidazole Ring |

| Glycosidic Unit | β-D-Glucopyranosyl Moiety |

| Side Chain | N-methyl-trans-cinnamoylaminoethyl group |

This compound is a chiral molecule, possessing multiple stereocenters, which results in specific three-dimensional stereochemistry. The primary sources of its chirality are the five stereocenters within the glucopyranosyl moiety. nih.gov The specific configuration of these centers is defined in its IUPAC name as (2R,3R,4S,5S,6R), which corresponds to the naturally occurring D-glucose configuration. nih.gov

Furthermore, the molecule exhibits geometric isomerism due to the carbon-carbon double bond in the cinnamoyl side chain. The "(E)-" designation in its name indicates that the substituents around this double bond are on opposite sides, corresponding to a trans configuration. nih.gov This defined stereochemistry is crucial to the molecule's specific conformation and its interactions with biological systems.

| Feature | Stereochemical Descriptor |

|---|---|

| Glucopyranosyl Moiety | 2R, 3R, 4S, 5S, 6R |

| Cinnamoyl Side Chain | E (trans) |

Advanced Structural Characterization and Elucidation Methodologies for Casimiroedine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For casimiroedine, a comprehensive suite of NMR experiments is necessary to assign all proton (¹H) and carbon (¹³C) signals and to understand its conformational dynamics in solution.

The ¹H and ¹³C NMR spectra of this compound are notably complex, exhibiting a doubling of almost all signals. researchgate.netresearchgate.net This phenomenon is a direct consequence of slow rotation around the amide bond, leading to the presence of two distinct conformational isomers (major and minor) in solution at room temperature. researchgate.netresearchgate.netbcm.edu The ratio of these isomers is approximately 60:40. researchgate.net

The ¹H NMR spectrum displays a wide range of signals, including those from the aromatic protons of the cinnamoyl group, the imidazole (B134444) ring protons, and the protons of the N-acetyl-glucosamine moiety. Similarly, the ¹³C NMR spectrum shows distinct signals for each carbon atom in both the major and minor conformers. researchgate.netresearchgate.net The complete assignment of these numerous signals is a challenging task that requires the use of two-dimensional (2D) NMR techniques. researchgate.net

Table 1: Selected ¹H and ¹³C NMR Chemical Shift Data for the Major and Minor Isomers of this compound

| Atom No. | Major Isomer ¹³C (ppm) | Major Isomer ¹H (ppm) | Minor Isomer ¹³C (ppm) | Minor Isomer ¹H (ppm) |

| 1 | 138.08 | 7.74 | 137.76 | 7.80 |

| 2 | 116.57 | 7.13 | 115.92 | 7.14 |

| 3 | 138.76 | --- | 139.76 | --- |

| 4 | 28.09 | 2.885 | 26.81 | 2.82 |

| 5 | 50.82 | 3.78 | 49.54 | 3.70 |

| 6 | 34.47 | 3.03 | 36.84 | 3.17 |

Note: Data extracted from a study by Reynolds et al. researchgate.net

To unambiguously assign the complex ¹H and ¹³C NMR spectra of this compound, a combination of 2D NMR experiments is employed. researchgate.net These techniques provide crucial information about the connectivity between different atoms.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comsdsu.edu In this compound, COSY spectra help to establish the spin systems within the cinnamoyl and glucose moieties. emerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which aids in the assignment of carbon signals. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. emerypharma.comcolumbia.edu This is a powerful tool for assigning the carbon signals based on the already assigned proton signals. emerypharma.com For this compound, HSQC was instrumental in linking the proton and carbon signals for both the major and minor isomers. researchgate.net

Through the systematic application of these 2D NMR methods, a full and unambiguous assignment of the ¹H and ¹³C spectra for both the major and minor conformers of this compound has been achieved. researchgate.net

The most striking feature of the NMR spectra of this compound is the presence of doubled signals for nearly every proton and carbon. researchgate.netresearchgate.net This is a classic indicator of conformational isomerism on the NMR timescale. bcm.edu The barrier to rotation around the amide C-N bond is sufficiently high that, at room temperature, the interconversion between the two rotamers is slow. researchgate.netbcm.edu This results in the observation of separate sets of NMR signals for each conformer. bcm.edu

The existence of these two stable conformers, often referred to as rotamers, significantly complicates the NMR spectra but also provides valuable information about the molecule's three-dimensional structure and dynamics in solution. researchgate.netwikipedia.org The ability to resolve and assign the signals for both the major and minor isomers demonstrates the power of modern NMR techniques in characterizing complex molecular systems. researchgate.net

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is a crucial tool for confirming the molecular weight and elemental composition of a compound.

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules like this compound. nih.govuvic.ca In ESI-MS, a solution of the analyte is sprayed through a charged capillary, generating fine droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions of the analyte. scielo.br

For this compound, ESI-MS is used to generate protonated molecules, [M+H]⁺, which can then be detected by the mass analyzer. scielo.brhmdb.ca This technique allows for the accurate determination of the molecular weight of the compound. nih.gov The gentleness of the ESI process often allows for the observation of non-covalent complexes, although for this compound, the focus is on obtaining the mass of the intact molecule. nih.gov

While low-resolution mass spectrometry provides the nominal molecular weight, high-resolution mass spectrometry (HRMS) can measure the mass of a molecule with very high accuracy (typically to four or more decimal places). msu.edulibretexts.org This high precision is critical for determining the exact elemental composition of a compound. libretexts.org

By comparing the experimentally measured accurate mass to the calculated masses of possible molecular formulas, the correct formula for this compound can be unambiguously confirmed. nih.govyoutube.com For example, molecules with the same nominal mass, such as C₃H₈ and CO₂, can be easily distinguished by HRMS due to the slight differences in the exact masses of the constituent atoms (¹²C = 12.0000 amu, ¹H = 1.0078 amu, ¹⁶O = 15.9949 amu). msu.edu This capability is essential for the definitive structural elucidation of a novel or complex natural product like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique used to investigate the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The specific wavelengths at which a molecule absorbs light are characteristic of its chromophores—the parts of a molecule responsible for its color, or more broadly, its absorption of light in the UV-vis range. researchgate.netgpatindia.com Chromophores are typically covalently unsaturated groups, such as C=C, C=O, and aromatic rings, which contain π electrons that are readily excited. gpatindia.com

In the case of this compound, its structure incorporates two primary chromophoric systems: the N-substituted imidazole ring and the cinnamoyl moiety. hmdb.ca The imidazole ring is a heteroaromatic system, and the cinnamoyl group contains a benzene (B151609) ring conjugated with a carbon-carbon double bond and a carbonyl group. This extended π-system conjugation significantly influences the molecule's UV absorption profile. msu.edu

The UV spectrum of a compound provides crucial information about its electronic makeup. For instance, the analysis of an alkaloid glycoside with a structure similar to this compound revealed UV absorption maxima (λmax) at 223 nm, indicative of a conjugated system, and at 298 nm, which is characteristic of a carbonyl group. acgpubs.org The presence of conjugated double bonds shifts the absorption maximum to longer wavelengths, a phenomenon known as a bathochromic or red shift. gpatindia.commsu.edu The specific absorption pattern and the molar absorptivity (ε) values help in confirming the nature of the chromophoric systems present.

The table below summarizes the key chromophores in this compound and their expected contributions to the UV-Vis spectrum.

| Chromophore System | Key Structural Features | Expected UV Absorption Contribution |

| Cinnamoyl Moiety | Benzene ring, C=C double bond, C=O group | Strong absorption due to extended π-conjugation. |

| Imidazole Ring | N-substituted heteroaromatic ring | Characteristic absorption in the UV region. |

Integration of Spectroscopic Data for Definitive Structure Determination

While UV-Vis spectroscopy effectively identifies the chromophoric systems, it does not provide a complete picture of the molecular structure. The definitive elucidation of this compound's complex architecture is achieved through the synergistic integration of data from multiple spectroscopic techniques, primarily Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy. pharmaknowledgeforum.com This multi-pronged approach ensures that every aspect of the structure, from the molecular formula to the precise connectivity and stereochemistry of atoms, is unambiguously determined.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the first step in this integrated process, providing the exact molecular mass of the compound. This allows for the determination of its unique molecular formula, establishing the precise number and types of atoms present in the molecule. pharmaknowledgeforum.com

Infrared (IR) Spectroscopy: IR spectroscopy is employed to identify the various functional groups within the molecule. pharmaknowledgeforum.com Specific absorption bands in the IR spectrum correspond to the vibrational frequencies of different bonds. For a molecule like this compound, IR spectroscopy would confirm the presence of key functional groups such as:

Hydroxyl (-OH) groups from the glucose unit.

A carbonyl (C=O) group in the cinnamoyl amide linkage.

Amine (N-H) functionalities.

Aromatic and aliphatic C-H bonds. For example, analysis of a related compound showed characteristic IR absorption bands for a hydroxyl group (~3300 cm⁻¹), a carbonyl group (1692 cm⁻¹), and a para-substituted benzene ring (1603, 1513 cm⁻¹). acgpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is arguably the most powerful tool for mapping the complete carbon-hydrogen framework of a molecule.

¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.

¹³C NMR: Reveals the number of distinct carbon atoms and provides insight into their chemical environment (e.g., C=O, C=C, C-O, C-N).

2D NMR Techniques: Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for piecing the structure together. They reveal correlations between protons and carbons, establishing the connectivity of atoms across two to three bonds.

For this compound, detailed ¹H and ¹³C NMR data have been fully assigned. researchgate.net A critical piece of evidence from the ¹³C NMR spectrum is the chemical shift of the anomeric carbon (the C-1 of the glucose unit). Its specific chemical shift confirms that the glucose moiety is attached to a nitrogen atom of the imidazole ring, forming an N-glycosidic bond. acgpubs.orgresearchgate.net HMBC correlations would further solidify this assignment by showing long-range coupling between the anomeric proton and the carbons of the imidazole ring.

The integration of these data sets allows for a stepwise construction of the final structure. MS provides the elemental puzzle pieces, IR identifies the key functional groups, UV-Vis confirms the conjugated electronic systems, and NMR meticulously connects every atom to its neighbor, resulting in the definitive and unambiguous structural elucidation of this compound.

The following table outlines the specific contributions of each major spectroscopic technique to this process.

| Spectroscopic Technique | Information Provided for this compound Elucidation |

| Mass Spectrometry (MS) | Determines the exact molecular weight and elemental composition (molecular formula). |

| Infrared (IR) Spectroscopy | Confirms the presence of key functional groups (e.g., -OH, C=O, N-H, aromatic rings). pharmaknowledgeforum.com |

| UV-Vis Spectroscopy | Identifies and characterizes the chromophoric systems (conjugated cinnamoyl and imidazole moieties). acgpubs.org |

| ¹H and ¹³C NMR Spectroscopy | Provides a complete map of the proton and carbon framework. researchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Establishes the precise connectivity between atoms, including the crucial N-glycosidic linkage between the glucose and imidazole units. pharmaknowledgeforum.com |

Biosynthetic Pathways and Metabolic Engineering Research of Casimiroedine

Precursor Identification and Metabolic Origins

The biosynthesis of casimiroedine is a clear example of the intersection of primary and secondary metabolism, drawing precursors from distinct and fundamental biochemical routes.

This compound is classified as an imidazole (B134444) alkaloid. nih.gov This class of alkaloids is characterized by the presence of an imidazole ring, and their biosynthesis is typically derived from the amino acid L-histidine. researchgate.net Unlike lignans (B1203133) such as podophyllotoxin, which are formed through the phenylpropanoid pathway, this compound is not an intermediate in that specific route. Instead, it is a terminal secondary metabolite in its own pathway, which originates with precursors from amino acid and carbohydrate metabolism.

The molecular structure of this compound points directly to its origins in several key primary metabolic pathways.

Histidine Pathway : The core imidazole ring and an adjacent two-carbon unit of this compound are derived from L-histidine. nih.govresearchgate.net Histidine itself is the product of a well-conserved, unbranched pathway of ten enzymatic steps starting from phosphoribosyl pyrophosphate (PRPP) and ATP. nih.gov The presence of the imidazole nucleus in this compound is a strong indicator of histidine's role as a primary precursor. nih.gov

Shikimate Pathway : The N-trans-cinnamoyl group is a classic derivative of the shikimate pathway. erpublications.comresearchgate.net This seven-step pathway converts phosphoenolpyruvate (B93156) and erythrose 4-phosphate into chorismate, which is the central precursor for the aromatic amino acids phenylalanine, tyrosine, and tryptophan. nih.govresearchgate.netwikipedia.org Phenylalanine, via deamination, gives rise to cinnamic acid, which is then activated and incorporated into the this compound structure. This demonstrates a clear link between carbohydrate metabolism and aromatic compound synthesis. erpublications.com

Purine (B94841) Pathway : While the direct involvement of the purine pathway is less certain, it shares a common precursor with the histidine pathway: phosphoribosyl pyrophosphate (PRPP). The histidine and purine pathways are intricately linked in many organisms, though in the case of this compound, the contribution is primarily through the histidine branch. erpublications.comresearchgate.net

Glycolysis/Gluconeogenesis : The β-D-glucopyranosyl moiety is derived from glucose, a central molecule in carbohydrate metabolism. ontosight.aipageplace.de This glucose unit is attached to the imidazole ring, forming a glycosylamine, a type of N-glycoside. pageplace.deresearchgate.net

A summary of the precursors and their metabolic origins is presented in Table 1.

| Structural Moiety of this compound | Direct Precursor | Primary Metabolic Pathway |

| Imidazole ring and ethylamine (B1201723) side chain | L-Histidine | Histidine Biosynthesis |

| N-trans-cinnamoyl group | Cinnamic Acid (from Phenylalanine) | Shikimate Pathway |

| β-D-glucopyranosyl group | D-Glucose | Glycolysis/Gluconeogenesis |

| N-methyl group | S-Adenosyl methionine (SAM) | One-carbon metabolism |

Enzymatic Steps and Catalytic Mechanisms

While the complete enzymatic sequence for this compound biosynthesis has not been fully elucidated, the known precursors allow for a proposed pathway based on established biochemical reactions. The enzymes mentioned in the prompt, such as Pinoresinol/Lariciresinol Reductase and Secoisolariciresinol Dehydrogenase, are specific to lignan (B3055560) biosynthesis and are not involved in the formation of this imidazole alkaloid.

The formation of this compound likely involves several classes of enzymes.

Histidine Decarboxylase : The first committed step is likely the decarboxylation of L-histidine to form histamine (B1213489). This reaction is catalyzed by a pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzyme.

N-Methyltransferase : The N-methyl group on the side-chain amine is added by an N-methyltransferase, which uses S-Adenosyl methionine (SAM) as the methyl donor.

Acyltransferase/Amide Synthase : An acyltransferase would catalyze the formation of the amide bond between N-methylhistamine and activated cinnamic acid (e.g., cinnamoyl-CoA).

UDP-Glycosyltransferase (UGT) : The final glycosylation step, attaching the glucose moiety to the imidazole ring, would be carried out by a specific UGT. These enzymes transfer a sugar from an activated donor, such as UDP-glucose, to the acceptor molecule.

The biotransformation from primary metabolites to this compound can be proposed as a multi-step process:

Formation of N-methylhistamine : L-histidine undergoes decarboxylation to histamine, followed by methylation of the primary amine on the ethyl side chain to yield N-methylhistamine.

Formation of the Cinnamoyl Moiety : Phenylalanine, produced via the shikimate pathway, is converted to cinnamic acid. This is then likely activated to cinnamoyl-CoA to make it reactive for amide bond formation.

Amide Bond Formation : N-methylhistamine is coupled with cinnamoyl-CoA via an amide synthase or acyltransferase to form N-methyl-N-trans-cinnamoylhistamine.

Glycosylation : In the final step, a UGT catalyzes the transfer of a glucose molecule from UDP-glucose to one of the nitrogen atoms of the imidazole ring, resulting in the N-glycoside this compound.

Genetic Basis of Biosynthesis and Pathway Regulation

The genetic and regulatory mechanisms controlling this compound production in Casimiroa edulis are not yet well understood. However, insights can be drawn from general principles of secondary metabolite regulation in plants. The expression of biosynthetic genes is often coordinated and can be induced by specific developmental cues or environmental stresses. The genes encoding the enzymes of the this compound pathway—such as histidine decarboxylase, N-methyltransferases, acyltransferases, and UGTs—are likely organized into co-regulated gene clusters. Transcription factors are key regulators that respond to internal and external signals to control the expression of these pathway genes, thereby modulating the production of this compound. Further research, including transcriptomic and genomic analyses of C. edulis, is needed to identify the specific genes, enzymes, and regulatory networks responsible for the biosynthesis of this complex alkaloid. researchgate.net

Gene Cluster Identification and Functional Genomics

The biosynthesis of specialized metabolites in plants and microbes is typically orchestrated by a set of genes physically located together in the genome, known as a biosynthetic gene cluster (BGC). Identifying and characterizing the BGC for this compound is the foundational step toward understanding and engineering its production.

While this compound is known to be derived from L-histidine, the specific enzymatic steps and the corresponding genes that constitute its biosynthetic pathway have not yet been elucidated. epharmacognosy.comresearchgate.netnih.gov To date, no dedicated study has reported the sequencing of the Casimiroa edulis nuclear genome and subsequent bioinformatic analysis to identify the this compound BGC. Although the complete chloroplast genome of C. edulis has been sequenced, the genes for alkaloid biosynthesis are expected to be located in the nuclear genome. nih.govnih.gov

Research into analogous compounds, however, can provide a model for future investigations. A recent 2024 study on Streptomyces species identified the biosynthetic gene cluster (smz) responsible for producing a different class of 4-acyl-5-amino-imidazole alkaloids (AAIAs). sdu.edu.cn This research revealed a novel pathway that utilizes 5-aminoimidazole ribonucleotide (AIR), an intermediate from the purine biosynthesis pathway, as a key building block. sdu.edu.cn The study identified four essential genes (smzB, smzC, smzE, smzF) for the assembly of the alkaloid core. sdu.edu.cn This discovery highlights that precursors other than histidine itself might be involved in forming imidazole-based alkaloids.

A key enzyme identified in the smz cluster was SmzB, a novel Friedel–Crafts acyltransferase that catalyzes the crucial C-C bond formation between an acyl group and the AIR precursor. sdu.edu.cn The functional characterization of the smz gene cluster provides a valuable roadmap for discovering the this compound pathway. Future research would likely involve sequencing the genome of C. edulis and searching for homologous genes, particularly those encoding for acyltransferases, glycosyltransferases, and other tailoring enzymes typically found in alkaloid BGCs.

Table 1: Essential Genes from the Streptomyces AAIA Biosynthetic Gene Cluster as a Potential Model

| Gene | Proposed Function | Role in Biosynthesis |

| smzB | Friedel–Crafts acyltransferase | Catalyzes C-C bond formation between acyl groups and the 5-aminoimidazole ribonucleotide (AIR) precursor. |

| smzC | Hydrolase | Catalyzes the cleavage of the N-glycosidic bond to release the final alkaloid from its ribonucleotide intermediate. |

| smzE | Acyl-CoA synthetase | Activates fatty acids into their CoA-thioester forms for incorporation into the alkaloid structure. |

| smzF | Acyl carrier protein | Binds and presents the activated acyl chain during the synthesis process. |

This table is based on research into 4-acyl-5-amino-imidazole alkaloids from Streptomyces and serves as a hypothetical model for the types of enzymes that might be involved in this compound biosynthesis. sdu.edu.cn

Transcriptomic Analysis of Biosynthetic Gene Expression

Transcriptome analysis is a powerful tool for identifying the genes involved in a specific metabolic pathway. By comparing the levels of gene expression across different tissues, developmental stages, or environmental conditions, researchers can pinpoint genes that are co-expressed with the production of the target compound.

Currently, there are no published studies that apply transcriptomic analysis to identify the biosynthetic genes of this compound in Casimiroa edulis. Such an approach would be a logical next step in the absence of a fully sequenced genome. For example, researchers could compare the transcriptomes of leaf tissues (where the alkaloid accumulates) with root tissues, or analyze plants at different growth stages to find genes whose expression patterns correlate with this compound concentration.

This methodology has been successfully used to uncover the biosynthesis of other alkaloids. For instance, transcriptomic studies in Dendrobium species were instrumental in identifying candidate genes for their respective alkaloid pathways. nih.gov By identifying a core biosynthetic gene, such as a putative synthase, its co-expressed genes in the transcriptomic data can help delineate the boundaries of the entire BGC, revealing potential tailoring enzymes like methyltransferases, oxidases, and the crucial glycosyltransferase that attaches the sugar moiety to this compound. nih.gov

Strategies for Metabolic Engineering and Enhanced Production in Host Systems

Once the biosynthetic genes for this compound are identified, metabolic engineering offers a promising avenue for enhancing its production. This can be achieved either in the native plant or by transferring the pathway into a microbial host system like yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). mdpi.comresearchgate.net As no specific research into the metabolic engineering of this compound exists, strategies must be inferred from successful work on other alkaloids.

Common metabolic engineering strategies include:

Downregulation of Competing Pathways: Cellular resources are finite. By using techniques like CRISPR or RNAi to reduce the expression of enzymes in pathways that compete for the same precursors (e.g., other uses of L-histidine), more precursors can be funneled into this compound synthesis.

Heterologous Production: Reconstructing the entire biosynthetic pathway in a well-characterized microorganism offers several advantages, including rapid growth, controlled fermentation conditions, and simpler purification processes. rsc.org This approach has been successfully demonstrated for complex plant alkaloids, including the production of opioid precursors in yeast.

The production of other histidine-derived alkaloids has been achieved in engineered microbes. For example, the antioxidant ergothioneine (B1671048) has been successfully synthesized in engineered S. cerevisiae, demonstrating the feasibility of producing complex histidine derivatives in a microbial host. mdpi.com The application of these strategies to this compound is contingent on the foundational discovery of its biosynthetic genes.

Table 2: Potential Metabolic Engineering Strategies for this compound Production

| Strategy | Description | Example from Other Alkaloids |

| Overexpression of Biosynthetic Genes | Increase the expression of key or rate-limiting enzymes in the pathway to boost production. | Overexpression of pathway genes is a common strategy for many alkaloids. researchgate.net |

| Heterologous Production | Reconstruct the entire biosynthetic pathway in a microbial host like E. coli or yeast. | Production of ergothioneine (a histidine-derived alkaloid) in S. cerevisiae. mdpi.com |

| Transporter Engineering | Introduce a membrane transporter to export the final product from the cell, preventing feedback inhibition. | Introduction of the AtDTX1 transporter into E. coli increased reticuline (B1680550) production. nih.gov |

| Precursor Channeling | Increase the availability of key precursors, such as L-histidine, by engineering primary metabolism. | Enhancing the shikimate pathway to increase L-tyrosine for benzylisoquinoline alkaloid production. nih.gov |

Pharmacological and Biological Research of Casimiroedine: in Vitro and Preclinical Investigations

Neurobiological Activity Studies

Modulation of Central Nervous System Pathways (e.g., Sedative Effects in Rodent Models)

Extracts of Casimiroa edulis, which contain casimiroedine, have demonstrated sedative properties in rodent models. researchgate.netnih.gov Studies on the hydroalcoholic extract of C. edulis leaves in rats and mice have shown a reduction in spontaneous motor activity and locomotor activity. nih.govresearchgate.net In mice, the extract also prolonged pentobarbital-induced hypnosis, further suggesting a sedative effect. nih.govresearchgate.net These findings are consistent with the traditional use of the plant as a sedative. researchgate.net The sedative principles within the extract are thought to contribute to these effects, which warrant further investigation. researchgate.netnih.gov

Research on rodent models has been instrumental in evaluating these sedative effects. nih.gov For instance, the forced swimming test in rats and the elevated plus-maze in mice are common behavioral assays used to assess sedative and anxiolytic-like properties. nih.govresearchgate.net The observed reduction in mobility and exploration in these tests after administration of C. edulis extract points towards its central nervous system depressant activity. nih.gov

Exploration of Neurotransmitter System Interactions (e.g., GABAergic system)

The sedative and anxiolytic-like effects of Casimiroa edulis extracts may be linked to their interaction with the gamma-aminobutyric acid (GABA) system. researchgate.netbjbs.com.br GABA is the primary inhibitory neurotransmitter in the central nervous system, and its receptors are the target for many sedative and anxiolytic drugs. researchgate.netbjbs.com.br The ability of C. edulis extracts to potentiate pentobarbital-induced sleep and offer partial protection against pentylenetetrazol-induced convulsions in mice suggests a possible modulation of the GABAergic system. nih.govresearchgate.net

The GABAergic system's role in regulating anxiety and sleep is well-established. researchgate.netbjbs.com.br It is comprised of GABA receptors, which are broadly classified into GABA-A and GABA-B subtypes. bjbs.com.brnih.gov The interaction of compounds within C. edulis extracts with these receptors could lead to an increase in inhibitory neurotransmission, resulting in the observed sedative and anxiolytic effects. researchgate.net While direct evidence of this compound binding to GABA receptors is still under investigation, the pharmacological profile of the extracts strongly suggests an interaction with this inhibitory neurotransmitter system. uchile.clfrontiersin.org

Cardiovascular System Modulation Research

Direct Effects on Blood Pressure Regulation (e.g., Hypotensive Action in Guinea Pigs)

This compound has been shown to exert a hypotensive effect, particularly in guinea pigs. nih.gov While it did not alter the blood pressure in anesthetized rats, it caused a persistent lowering of blood pressure in anesthetized guinea pigs. nih.gov This suggests a species-specific effect or a different mechanism of action in guinea pigs. The hypotensive properties of Casimiroa edulis extracts have been recognized for some time, with this compound being one of the compounds contributing to this effect. nih.govnih.govresearchgate.net

Investigation of Vasorelaxation Mechanisms (e.g., M3 muscarinic receptor, cGMP-dependent NO signaling)

Research into the vasorelaxant effects of methanolic seed extracts of Casimiroa edulis, which contains this compound, has revealed a mechanism involving the M3 muscarinic receptor and the nitric oxide (NO)-cyclic guanosine (B1672433) monophosphate (cGMP) signaling pathway. researchgate.netresearchgate.net The vasorelaxant effect of the extract was inhibited by atropine, a muscarinic receptor antagonist, and by a selective inhibitor of the M3 receptor. researchgate.net This indicates that the vasodilation is mediated through the activation of M3 muscarinic receptors. researchgate.netcas.czmdpi.com

Furthermore, the vasorelaxation was diminished by inhibitors of nitric oxide synthase (NOS) and soluble guanylyl cyclase, pointing to the involvement of the NO/cGMP pathway. researchgate.netnih.govnih.gov The activation of M3 receptors on endothelial cells is known to stimulate the production of NO, which then diffuses to vascular smooth muscle cells and activates guanylyl cyclase, leading to an increase in cGMP and subsequent vasorelaxation. cas.cznih.govmdpi.com Therefore, it is proposed that compounds within the C. edulis extract, including potentially this compound, induce vasorelaxation by activating the M3 receptor-NO-cGMP signaling cascade. researchgate.netresearchgate.net

Antimicrobial Activity Investigations (Based on Structural Analogs and Extract Properties)

While direct studies on the antimicrobial activity of pure this compound are limited, research on extracts of Casimiroa edulis and structural analogs of compounds found within it suggest potential antimicrobial properties. tandfonline.comfrontiersin.org Extracts from the plant have shown activity against various bacteria. frontiersin.org

The investigation of structural analogs is a common strategy in drug discovery to identify new antimicrobial agents. nih.govnih.govsemanticscholar.orgmdpi.com For instance, studies on adenosine (B11128) analogues, which share some structural similarities with the nucleoside structure of this compound, have demonstrated antibacterial activity against Gram-positive bacteria. nih.gov The antimicrobial activity of these analogs is often dependent on specific structural features, such as the nature of substituents on the purine (B94841) ring and the sugar moiety. nih.gov Similarly, other classes of natural products like lactones and alkaloids, some of which are present in Casimiroa species, have shown significant antimicrobial effects. frontiersin.orgmdpi.com The broad-spectrum antimicrobial activity of plant extracts is often attributed to the synergistic action of various secondary metabolites. frontiersin.org

Antibacterial Activity Mechanisms of Imidazole (B134444) Derivatives

Imidazole derivatives represent a class of heterocyclic compounds that have demonstrated notable antibacterial properties. mdpi.comajrconline.org Their mechanism of action is multifaceted and can involve the disruption of essential bacterial processes. mdpi.com Key mechanisms include interference with DNA replication, inhibition of cell wall synthesis, and disruption of the cell membrane. mdpi.com

The chemical structure of the imidazole ring, a five-membered heterocycle with two nitrogen atoms, is fundamental to its antibacterial effects. mdpi.com The lipophilicity of imidazole derivatives, which can be modified by attaching different hydrophobic groups to the nitrogen atoms of the imidazole or imidazolium (B1220033) ring, plays a crucial role in their antibacterial efficacy. ajrconline.orgnih.gov For instance, certain imidazole chloride ionic liquids have shown that their toxicity to bacteria like Staphylococcus aureus is positively correlated with the length of the alkyl side chain on the imidazolium ring. frontiersin.org

Some imidazole derivatives function by inhibiting specific enzymes essential for bacterial survival. One such target is the enoyl-acyl carrier protein reductase (FabI), an enzyme involved in the biosynthesis of bacterial fatty acids. ajrconline.org Other mechanisms include the generation of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative stress and metabolic inhibition. frontiersin.org Furthermore, some derivatives can cause physical damage to the bacterial cell membrane, leading to the leakage of cytoplasmic contents and eventual cell lysis. frontiersin.org The antibacterial activity of these compounds has been observed against both Gram-positive and Gram-negative bacteria. mdpi.com

Antiviral Properties of Structurally Related Compounds

Compounds structurally related to this compound, particularly those containing an imidazole moiety, have been investigated for their antiviral properties. ontosight.aiijpsjournal.com The imidazole scaffold is a key component in several antiviral drugs and is known to interfere with viral replication. ijpsjournal.comajrconline.org

Imidazole alkaloids extracted from marine sources, such as the sponge Pericharax heteroraphis, have been evaluated for their activity against the H1N1 influenza A virus. nih.gov One such alkaloid, leucettamine C, which features a 2-aminoimidazole ring, exhibited weak inhibitory activity against the virus. nih.gov Another study highlighted that a mixture of imidazolium alkaloids from the marine bacterium Shewanella aquimarina demonstrated antiviral activity against both enveloped and non-enveloped viruses, including coronavirus HcoV-229E and herpes simplex viruses. nih.gov

The mechanism of antiviral action for some imidazole derivatives involves the inhibition of viral entry into host cells and the disruption of viral replication processes. nih.govnih.gov For example, some imidazole-containing compounds have been investigated for their potential to inhibit the main protease of SARS-CoV-2, a critical enzyme for viral replication. nih.gov Additionally, certain imidazole nucleoside analogs, like ribavirin, function by inhibiting viral RNA synthesis. ijpsjournal.comajrconline.org The structural diversity of imidazole derivatives allows them to interact with various viral targets, making them a promising area for the development of new antiviral agents. nih.gov

Anticoagulant Activity Research (from Casimiroa edulis extracts)

Extracts from Casimiroa edulis, the plant from which this compound is isolated, have demonstrated anticoagulant properties. nih.govutep.edujardineriaon.com Both ethanol (B145695) extracts of the plant's leaves and isolated coumarin (B35378) compounds have shown anticoagulant activity in preclinical studies. nih.govutep.edusigmaaldrich.com This suggests that components within the plant, potentially including but not limited to coumarins, contribute to this effect. nih.govjardineriaon.com While this compound itself is an imidazole alkaloid, the anticoagulant activity has been more directly linked to the coumarin constituents of Casimiroa edulis extracts in some studies. nih.govutep.edu It is important to note that the plant's essential oil and other fractions have also been reported to have anticoagulant effects. jardineriaon.com

Antitumoral Research and Molecular Mechanisms of Action (Based on Structural Class and Preclinical Studies)

This compound belongs to the imidazole alkaloid class of compounds, which have been a focus of antitumoral research. nih.govresearchgate.net While direct and extensive antitumoral research on this compound is not widely published, the broader class of imidazole derivatives has been explored for its potential in cancer therapy. ontosight.ainih.govnih.gov These compounds are considered "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities, including anticancer effects. nih.gov

The antitumoral potential of imidazole derivatives is attributed to their ability to interact with various biological targets within cancer cells. nih.govnih.gov The imidazole ring can participate in various interactions, such as hydrogen bonding, π–π stacking, and metal coordination, which allows these compounds to bind to and modulate the function of key biomolecules involved in cancer progression. nih.gov

Cellular Pathway Modulation (e.g., Apoptosis, Cell Cycle Regulation)

Imidazole derivatives have been shown to modulate critical cellular pathways in cancer cells, including apoptosis and cell cycle regulation. dovepress.com Several studies have demonstrated that certain synthetic imidazole compounds can induce apoptosis (programmed cell death) in various cancer cell lines, including breast and lung cancer cells. dovepress.com For instance, one imidazole derivative was found to mediate its anti-cancer activity by inducing apoptosis and suppressing cancer cell proliferation. dovepress.com

In addition to inducing apoptosis, imidazole-containing compounds can also affect the cell cycle. Some derivatives have been observed to cause cell cycle arrest, particularly in the G1 or G2/M phases, thereby inhibiting the proliferation of cancer cells. dovepress.comtandfonline.com For example, a specific imidazole compound was reported to suppress the cell cycle at the G1 phase. dovepress.com Another derivative was shown to cause arrest of MDA-MB-468 cells in the G2/M phase. ijprajournal.com

Molecular Targeting Investigations (e.g., Kinase Inhibition, DNA Interaction)

The antitumoral effects of imidazole derivatives are often linked to their ability to interact with specific molecular targets within cancer cells. nih.govnih.gov These targets include a range of enzymes and proteins that are crucial for tumor growth and survival. nih.gov

Kinase Inhibition: A significant area of investigation for imidazole-based anticancer agents is the inhibition of kinases, which are enzymes that play a central role in cell signaling pathways that are often dysregulated in cancer. nih.govijsrtjournal.com Imidazole derivatives have been designed to target various kinases, including receptor tyrosine kinases and serine-threonine kinases like RAF kinases. nih.govresearchgate.netnih.gov For example, some imidazole compounds have shown inhibitory activity against epidermal growth factor receptor (EGFR) and BRAFV600E kinase. nih.govtandfonline.com

DNA Interaction: Imidazole derivatives can also exert their anticancer effects by interacting with DNA. nih.govresearchgate.nettaylorandfrancis.com Some benzimidazole (B57391) derivatives, which share the imidazole core structure, are known to act via a DNA alkylation mechanism. nih.gov Other imidazole-containing compounds can bind to DNA through intercalation or by interacting with DNA-associated enzymes like topoisomerases. nih.govresearchgate.net For instance, some synthetic imidazoles have been identified as potent DNA non-intercalating topoisomerase IIα catalytic inhibitors. nih.gov

Other Molecular Targets: Beyond kinases and DNA, imidazole derivatives have been found to target other important molecules in cancer cells. These include histone deacetylases (HDACs), which are involved in regulating gene expression, and microtubules, which are essential for cell division. nih.gov Some imidazole compounds have been developed as inhibitors of tubulin polymerization, disrupting the formation of the mitotic spindle and leading to cell cycle arrest and apoptosis. nih.govijprajournal.com

Structure-Activity Relationship (SAR) Studies for Potential Antitumoral Activity

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer potential of imidazole derivatives. indianchemicalsociety.comashp.org These studies involve systematically modifying the chemical structure of the imidazole scaffold and evaluating how these changes affect its biological activity. indianchemicalsociety.com SAR studies help in identifying the key structural features required for potent and selective anticancer activity. nih.govresearchgate.net

For instance, in the development of some imidazole-based anticancer agents, it has been found that the nature and position of substituents on the imidazole ring and its associated moieties can significantly influence their antiproliferative activity. nih.govijprajournal.com In one study on 3-indolyl compounds, derivatives with bulky groups on the indole (B1671886) ring showed reduced activity, while a methyl group at a specific position led to a marked increase in antiproliferative effects. ijprajournal.com Another SAR study on biphenyl-linked fused imidazoles identified that a tert-alkyl amine substituent was crucial for anticancer activity, as its removal resulted in a complete loss of activity. indianchemicalsociety.com

The lipophilicity and electronic properties of the substituents also play a vital role. For example, the inclusion of a nitro group was found to generally decrease the anticancer activity in one series of compounds. ijprajournal.com These SAR insights are instrumental in the rational design of new, more effective imidazole-based anticancer drugs with improved pharmacological profiles. indianchemicalsociety.com

Immunomodulatory Investigations

While direct and extensive research into the immunomodulatory properties of the isolated compound this compound is limited in the current scientific literature, the plant from which it is derived, Casimiroa edulis, has been reported to possess immunomodulatory activities. ekb.eg Extracts from C. edulis have demonstrated various biological effects, including anti-inflammatory and antioxidant properties, which suggest that their constituent compounds may play a role in modulating the immune response. nih.gov Alkaloids from the broader Rutaceae family, to which Casimiroa belongs, have also been shown to exhibit immunomodulatory effects, lending further credence to the potential of this compound as an immunomodulator. cambridge.orgscielo.br

For instance, studies on other alkaloids from the Rutaceae family have demonstrated clear immunomodulatory actions. A notable example is skimmianine (B1681810), an alkaloid isolated from Spiranthera odoratissima, which has been shown to exert a leishmanicidal effect by modulating macrophage activity. cambridge.orgnih.gov Specifically, skimmianine was found to increase the production of nitric oxide (NO) and attenuate the production of the anti-inflammatory cytokine Interleukin-10 (IL-10) in macrophages, indicating a pro-inflammatory response that can aid in pathogen clearance. cambridge.orgnih.gov

To definitively ascertain the immunomodulatory profile of this compound, a series of in vitro and preclinical investigations would be necessary. These studies would typically involve assessing the compound's effects on key immune cells and their functions. The following are standard assays that would be employed in such an investigation:

Cytokine Production Assays: The effect of this compound on the production of pro-inflammatory and anti-inflammatory cytokines by immune cells, such as macrophages and lymphocytes, would be a key area of investigation. nih.govnih.govscientificarchives.complos.orgmdpi.com This is often assessed by stimulating these cells in the presence of varying concentrations of the compound and measuring cytokine levels in the cell culture supernatant using techniques like ELISA or cytokine bead arrays.

Lymphocyte Proliferation Assays: To determine if this compound affects the adaptive immune response, its impact on the proliferation of T and B lymphocytes would be evaluated. excli.dehanc.infoum.edu.myfrontiersin.orgnih.gov This assay measures the ability of lymphocytes to divide and multiply upon stimulation with mitogens or specific antigens.

Macrophage Activation and Phagocytosis Assays: Investigating the influence of this compound on macrophage activation is crucial, as macrophages play a central role in both innate and adaptive immunity. frontiersin.orgmdpi.comnews-medical.netplos.org This could involve measuring the expression of activation markers, phagocytic capacity, and the production of reactive oxygen species (ROS) and nitric oxide (NO).

While the data for this compound in these specific assays is not currently available, the known anti-inflammatory properties of C. edulis extracts suggest that this compound might possess anti-inflammatory and immunomodulatory effects. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound and Synthetic Analogs

Detailed structure-activity relationship (SAR) studies specifically for this compound and its synthetic analogs are not extensively reported in the literature. However, by examining the key structural moieties of the molecule—the imidazole ring, the glucopyranosyl group, and the cinnamoylamino side chain—we can infer potential contributions to its biological activity based on known principles from medicinal chemistry and studies of related compounds.

The imidazole ring is a well-known pharmacophore present in numerous biologically active compounds, contributing to a wide range of pharmacological activities including anti-inflammatory, antimicrobial, and anticancer effects. ekb.eg Its ability to participate in hydrogen bonding and coordinate with metal ions is crucial for its interaction with various biological targets.

In the context of immunomodulation, the imidazole moiety could be critical for this compound's potential activity. The nitrogen atoms in the imidazole ring can act as hydrogen bond donors or acceptors, facilitating interactions with amino acid residues in the active sites of enzymes or on the surfaces of receptors involved in immune signaling pathways. SAR studies on other imidazole-containing compounds have demonstrated that modifications to the imidazole ring, such as the introduction of different substituents, can significantly alter biological activity.

Table 1: Examples of Biologically Active Imidazole-Containing Compounds and the Role of the Imidazole Moiety

| Compound Class | Example | Role of Imidazole Moiety | Reference |

| Thromboxane A2 Synthase Inhibitors | Ozagrel | The imidazole ring is a key component for inhibiting the enzyme, which is involved in inflammatory processes. | nih.gov |

| Anti-inflammatory Agents | Imidazole derivatives | The imidazole scaffold is often essential for anti-inflammatory activity through various mechanisms. | ekb.eg |

| Antifungal Agents | Imidazole-based drugs | The imidazole ring interacts with key enzymes in fungal cell membrane synthesis. | nih.gov |

The presence of a β-D-glucopyranosyl group in the structure of this compound is significant. Glycosylation can influence a molecule's pharmacokinetic properties, such as solubility and bioavailability, and can also play a direct role in its pharmacodynamic activity. The glucopyranosyl moiety may facilitate the interaction of this compound with carbohydrate-binding proteins, such as lectins, or with the active sites of glycosidase enzymes.

It has been observed that the glycosylation of proteins can modulate their immunomodulatory activities, sometimes by shielding immunogenic domains. nih.gov In the case of small molecules like this compound, the sugar moiety could target the compound to specific cells or tissues that express glucose transporters or lectins, potentially enhancing its site-specific activity. The anomeric configuration and the points of attachment of the sugar are critical for such interactions.

Table 2: Influence of Glycosylation on the Biological Activity of Compounds

| Compound/Molecule | Effect of Glycosylation | Potential Implication for this compound | Reference |

| Recombinant Orysata lectin | The N-glycan structure influences the immunomodulatory activity of the lectin. | The glucopyranosyl group of this compound could be crucial for its potential immunomodulatory effects. | nih.gov |

| Platinum(IV) Prodrugs | Incorporation of glycosyl groups influences antitumor abilities and cellular uptake. | The sugar moiety might affect the cellular uptake and overall activity of this compound. | acs.org |

| Amine-containing drugs | N-glycoconjugation can enhance drug targeting and specificity. | The N-glycosidic linkage in this compound could be key to its biological targeting. | nih.gov |

The N-methyl-N-trans-cinnamoylaminoethyl side chain is another crucial feature of the this compound molecule. The cinnamoyl group is found in a variety of natural products with a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects. nih.govmdpi.com The lipophilicity and planarity of the cinnamoyl moiety can contribute to interactions with hydrophobic pockets in target proteins.

The amide linkage and the length of the ethyl spacer in this side chain are also important structural features that would be explored in SAR studies. Modifications to the cinnamoyl ring, such as the addition or alteration of substituents, could significantly impact the potency and selectivity of this compound's biological activity. For example, the presence of hydroxyl or methoxy (B1213986) groups on the phenyl ring of the cinnamoyl moiety is known to modulate the antioxidant and anti-inflammatory properties of related compounds.

Table 3: Biological Activities Associated with the Cinnamoyl Moiety

| Compound Class | Biological Activity | Potential Contribution to this compound's Activity | Reference |

| Cinnamic acid derivatives | Antioxidant, anti-inflammatory, anticancer | The cinnamoyl group may be a primary contributor to any antioxidant and anti-inflammatory effects of this compound. | nih.gov |

| Cinnamoyl amides | Anti-inflammatory, neuroprotective | The entire cinnamoylamino side chain could be critical for modulating inflammatory pathways. | mdpi.com |

| Cinnamate hybrids | Multi-target agents (e.g., anti-Alzheimer, anticancer) | This moiety could confer pleiotropic effects to the this compound molecule. | nih.gov |

Synthetic Approaches and Derivatization Strategies for Casimiroedine and Analogs

Total Synthesis Methodologies and Challenges for Complex Natural Products

The total synthesis of a complex natural product like casimiroedine is a formidable undertaking that serves as a benchmark for the capabilities of organic synthesis. acs.org The first and, to date, the only reported total synthesis of this compound was accomplished by Panzica and Townsend in 1973. hodoodo.comacs.org This landmark achievement unambiguously established the trans stereochemistry of the cinnamoyl moiety, a crucial structural detail that had been the subject of speculation. acs.org

The synthesis commenced with the construction of the imidazole (B134444) nucleoside core, casimidine. acs.org This was achieved by coupling a protected D-glucose derivative with a suitable imidazole precursor. acs.org A key step involved the nucleophilic displacement of a chloro group on the imidazole ring with methylamine, which also effected the deacetylation of the glucose moiety. acs.org The resulting casimidine was then coupled with trans-cinnamic acid using dicyclohexylcarbodiimide (B1669883) (DCC), a common peptide coupling reagent, to yield this compound. acs.org To further confirm the stereochemistry, the cis-isomer was also synthesized using cis-cinnamic acid. acs.org

The synthesis of complex natural products is fraught with challenges, including:

Structural Complexity and Stereocontrol: Natural products often possess multiple stereocenters, intricate ring systems, and a high density of functional groups. consensus.app Achieving the correct relative and absolute stereochemistry is a primary challenge.

Reaction Prediction: Predicting the outcome of reactions in the complex and sterically hindered environments of advanced synthetic intermediates remains a significant hurdle. acs.org

Advances in synthetic methodology, including the development of new catalytic methods and a deeper understanding of biosynthetic pathways, continue to push the boundaries of what is possible in natural product synthesis. acs.org

Semisynthetic Modifications and Derivatization for Structure-Activity Relationship Studies

Semisynthesis, which involves the chemical modification of a readily available natural product, is a powerful tool for generating analogs for structure-activity relationship (SAR) studies. acs.org While no extensive SAR studies on this compound have been published, the principles of semisynthesis are highly relevant for exploring its biological potential. The carboxyl group of a related cembranoid, neocrotocembraneic acid, was identified as a suitable point for modification to create a library of amide derivatives for antitumor activity screening. nih.govnih.gov This approach allows for the rapid generation of a diverse set of compounds from a common, naturally abundant starting material. nih.gov

For this compound, potential sites for semisynthetic modification include:

The Cinnamoyl Moiety: The aromatic ring of the cinnamoyl group could be substituted with various functional groups to probe its interaction with biological targets. The double bond could be hydrogenated or functionalized.

The Glucose Moiety: The hydroxyl groups of the sugar could be selectively protected, acylated, or alkylated to investigate the role of the sugar in the molecule's activity.

The Imidazole Ring: The nitrogen atoms of the imidazole ring could be alkylated or acylated, although this might significantly alter the electronic properties and potential hydrogen bonding capabilities of the molecule.

By systematically modifying these parts of the this compound structure and evaluating the biological activity of the resulting analogs, researchers could elucidate the key structural features required for its pharmacological effects. This information is crucial for the design of more potent and selective therapeutic agents.

Biomimetic Synthesis Principles and their Application to this compound

Biomimetic synthesis seeks to mimic nature's own synthetic strategies in the laboratory. epdf.pub This approach often leads to highly efficient and stereoselective syntheses, as it leverages the inherent reactivity and pre-organization of biosynthetic precursors. nih.gov While a specific biomimetic synthesis for this compound has not been reported, we can speculate on a potential biosynthetic pathway that could inspire such an approach.

The biosynthesis of this compound likely involves the convergence of three distinct metabolic pathways:

Histidine Metabolism: The imidazole core of this compound is likely derived from the amino acid L-histidine.

Glycolysis/Gluconeogenesis: The D-glucose moiety is a primary product of these central metabolic pathways.

Shikimate Pathway: The cinnamoyl group is derived from L-phenylalanine, an aromatic amino acid synthesized via the shikimate pathway.

A plausible biomimetic approach would involve the enzymatic or chemo-enzymatic coupling of a histidine-derived imidazole with a glucose donor, followed by acylation with a cinnamoyl-CoA thioester. The key challenge would be to identify or engineer enzymes that can catalyze these transformations with high selectivity and efficiency. The study of biomimetic syntheses of other complex natural products, such as the dimerization of sesquiterpenes via Diels-Alder reactions, provides a conceptual framework for how such an approach could be developed for this compound. nih.gov

Chemoenzymatic Synthesis Approaches for Stereoselective Production

A chemoenzymatic strategy for this compound could involve several key steps:

Enzymatic Glycosylation: A glycosyltransferase could be used to couple the imidazole precursor with a glucose donor, ensuring the correct stereochemistry at the anomeric center.

Enzymatic Acylation: A lipase (B570770) or an acyltransferase could be employed to attach the trans-cinnamoyl group to the casimidine core. Lipases are known to catalyze acylation reactions in non-aqueous media and can exhibit high selectivity.

Kinetic Resolution: If a racemic intermediate is formed during the synthesis, an enzyme could be used to selectively react with one enantiomer, allowing for the separation of the desired stereoisomer. For example, ketoreductases have been used for the stereoselective reduction of ketoesters in the synthesis of pheromones. researchgate.net

The development of chemoenzymatic routes often relies on the discovery and engineering of novel enzymes with desired activities and substrate specificities. nih.gov Computer-assisted synthesis planning tools are also emerging to help identify potential enzymatic transformations within a synthetic route. rsc.org The application of these principles could lead to a more efficient and stereoselective synthesis of this compound, facilitating further biological investigation.

Advanced Analytical Methodologies for Casimiroedine Quantification and Profiling

Chromatographic Techniques for Isolation and Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the isolation and purity assessment of casimiroedine from natural sources. jocpr.comhilarispublisher.comtorontech.com Its high resolution and efficiency enable the separation of this compound from a complex mixture of other alkaloids, flavonoids, and coumarins commonly found in Casimiroa species. researchgate.netunair.ac.id

The process typically begins with the extraction of plant material, such as seeds or leaves, using solvents like methanol (B129727) or hexane. researchgate.net These crude extracts are then subjected to column chromatography, often using silica (B1680970) gel, as a preliminary purification step to fractionate the components based on their polarity. banglajol.inforesearchgate.netajpp.in The fractions containing this compound can be identified by comparing their ultraviolet (UV) spectra to that of a known standard. researchgate.net

For final purification and purity analysis, HPLC is employed. jocpr.comresearchgate.net A common setup involves a reversed-phase C18 column with a gradient elution system. nih.gov The mobile phase often consists of a mixture of an organic solvent, like acetonitrile (B52724) or methanol, and water, sometimes with the addition of modifiers like formic acid to improve peak shape and resolution. nih.govmdpi.com The detection is typically carried out using a UV detector, as this compound exhibits characteristic UV absorbance. researchgate.net The purity of the isolated this compound can be determined by analyzing the resulting chromatogram for the presence of a single, well-defined peak. ajpp.in The percentage purity can be calculated by comparing the area of the this compound peak to the total area of all peaks in the chromatogram. researchgate.net

Table 1: HPLC Parameters for this compound Analysis

| Parameter | Description | Reference |

| Column | Reversed-phase C18 | nih.gov |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid | nih.govmdpi.com |

| Detection | UV Detector | researchgate.net |

| Flow Rate | Typically 0.5 - 1.5 mL/min | nih.gov |

| Injection Volume | 5 - 20 µL | mdpi.com |

Mass Spectrometry-Based Profiling and Identification in Complex Mixtures

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a powerful tool for the profiling and unambiguous identification of this compound in complex biological samples. nih.govklarity.health This technique offers high sensitivity and specificity, allowing for the detection of trace amounts of the compound and its differentiation from other structurally similar molecules.

In a typical LC-MS analysis, the effluent from the HPLC column is introduced into the mass spectrometer's ion source. mdpi.com Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecules of the analytes, in this case, [this compound+H]+, with minimal fragmentation. frontiersin.org The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS), such as time-of-flight (TOF) or Orbitrap, provides highly accurate mass measurements, which aids in the confirmation of the elemental composition of this compound. nih.gov

Tandem mass spectrometry (MS/MS) further enhances the identification process. nih.gov In an MS/MS experiment, the precursor ion corresponding to this compound is selected and subjected to collision-induced dissociation (CID), generating a characteristic fragmentation pattern. This fragmentation spectrum serves as a "fingerprint" for the molecule, providing structural information and confirming its identity by comparison with reference spectra or through de novo interpretation. frontiersin.org

Metabolomic studies utilizing LC-MS have successfully identified this compound as a component in various plant extracts. nih.gov These untargeted analyses generate a comprehensive profile of the metabolites present in a sample, and through data processing and comparison with spectral databases, specific compounds like this compound can be identified. frontiersin.orgbham.ac.uk

Table 2: Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C21H27N3O6 | thegoodscentscompany.com |

| Molecular Weight | 417.46 g/mol | thegoodscentscompany.com |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | frontiersin.org |

| Precursor Ion (m/z) | [M+H]+ | frontiersin.org |

Spectroscopic Quantification and Impurity Analysis

Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable for the structural elucidation, quantification, and impurity analysis of this compound.

UV-Vis Spectroscopy: this compound possesses chromophores that absorb light in the UV region, a property that is exploited for its detection and quantification. datapdf.com The UV spectrum of this compound in a given solvent shows characteristic absorption maxima (λmax). researchgate.net This information is useful for monitoring the elution of this compound during chromatographic separation and for quantitative analysis using a calibration curve prepared with a standard of known concentration. ajpp.in

NMR Spectroscopy: NMR spectroscopy is a powerful technique for the definitive structural confirmation of this compound. unair.ac.id One-dimensional (1D) NMR, including ¹H NMR and ¹³C NMR, provides detailed information about the chemical environment of each proton and carbon atom in the molecule. acs.orgrsc.org Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are used to establish the connectivity between atoms and fully assign the complex spectra. researchgate.nettandfonline.comresearchgate.net

NMR is also highly effective for assessing the purity of a this compound sample. The presence of signals from impurities can be readily detected in the NMR spectrum. researchgate.net The integration of these impurity signals relative to the signals of this compound can provide a quantitative measure of the impurity levels. Studies have shown that this compound and its derivatives can exist as conformational isomers in solution, leading to a doubling of signals in the NMR spectra. researchgate.net Careful analysis of these spectra is crucial for accurate structural assignment and purity assessment.

Table 3: Key Spectroscopic Data for this compound

| Technique | Key Findings | Reference |

| UV-Vis Spectroscopy | Characteristic absorption maxima used for detection and quantification. | researchgate.netdatapdf.com |

| ¹H NMR | Provides information on the proton environment and connectivity. | acs.orgrsc.orgresearchgate.net |

| ¹³C NMR | Provides information on the carbon skeleton of the molecule. | acs.orgrsc.orgresearchgate.net |

| 2D NMR (COSY, HSQC, HMBC) | Used for complete structural elucidation and assignment of signals. | researchgate.nettandfonline.comresearchgate.net |

Future Research Directions and Academic Translational Perspectives

Elucidation of Unexplored Direct Molecular Mechanisms of Action for Casimiroedine

The precise molecular pathways through which this compound exerts its biological effects are yet to be fully elucidated. Preliminary studies on extracts of Casimiroa edulis, from which this compound is derived, suggest potential cardiovascular effects. Future research should focus on identifying the direct molecular targets of this compound. Investigating its interaction with specific receptors, enzymes, and ion channels is paramount. Techniques such as affinity chromatography, yeast two-hybrid screening, and proteomics-based approaches could be employed to isolate and identify its binding partners. Furthermore, detailed mechanistic studies are required to understand how these interactions translate into cellular responses. For instance, exploring its potential to induce apoptosis in cancer cells could involve examining its effects on the expression of pro- and anti-apoptotic proteins, mitochondrial membrane potential, and the activation of caspases, which are critical executioners of programmed cell death.

Characterization of Novel Pharmacological Targets and Pathway Interactions

Beyond its traditionally suggested uses, the broader pharmacological potential of this compound is a significant area for future exploration. Studies on aqueous extracts of Casimiroa edulis seeds have indicated that the observed hypotension and bradycardia are mediated through histaminergic H1 and H2 receptors nih.gov. This finding provides a crucial starting point for investigating whether this compound itself is a direct modulator of these receptors or if it influences histamine (B1213489) release or metabolism.

Further research should aim to identify novel pharmacological targets. This can be achieved through high-throughput screening against a panel of known disease-related proteins. Unbiased screening approaches, such as phenotypic screening followed by target deconvolution, could also reveal unexpected therapeutic applications. Understanding the broader pathway interactions of this compound will be essential. This includes investigating its effects on major signaling cascades, such as the MAPK, PI3K/Akt, and NF-κB pathways, which are implicated in a wide range of diseases, including cancer and inflammatory disorders.

Discovery and Engineering of Biosynthetic Enzymes for in vitro Production

The sustainable and scalable production of this compound is a critical step for its extensive study and potential therapeutic application. While its isolation from natural sources is possible, this method can be inefficient and environmentally taxing. A promising alternative is the in vitro enzymatic synthesis of the compound. This requires the identification and characterization of the complete biosynthetic pathway of this compound in Casimiroa edulis.

Future research should focus on identifying the specific enzymes responsible for each step of its synthesis, from precursor molecules to the final structure. This can be achieved through a combination of transcriptomics, proteomics, and metabolomics of the source plant. Once the biosynthetic genes are identified, the corresponding enzymes can be produced recombinantly in microbial hosts like E. coli or yeast. These purified enzymes can then be used to establish a cell-free enzymatic synthesis platform for this compound. Furthermore, protein engineering techniques could be employed to improve the efficiency, stability, and substrate specificity of these enzymes, thereby optimizing the in vitro production process. General strategies for the enzymatic synthesis of natural products, including alkaloids, have been developed and could be adapted for this compound.

Design and Synthesis of Next-Generation this compound Analogs for Academic Inquiry and Probe Development

The chemical structure of this compound offers a versatile scaffold for the design and synthesis of novel analogs with potentially enhanced or modified biological activities. The synthesis of this compound derivatives can provide valuable tools for structure-activity relationship (SAR) studies, helping to identify the key functional groups responsible for its biological effects.

Future synthetic efforts should focus on creating a library of this compound analogs with systematic modifications to different parts of the molecule, such as the imidazole (B134444) ring, the cinnamoyl group, and the glycosidic linkage. These analogs can then be screened for a range of biological activities, including anticancer, anti-inflammatory, and cardiovascular effects. Furthermore, the development of "probe" molecules, such as fluorescently tagged or biotinylated this compound derivatives, would be invaluable for visualizing its subcellular localization and identifying its binding partners within cells. The design and synthesis of such analogs can be guided by computational modeling to predict their binding affinities for potential targets.

Application of Computational Chemistry in Predicting Biological Interactions and Guiding Synthesis

Computational chemistry and molecular modeling offer powerful tools to accelerate the study of this compound. In silico approaches can be used to predict the potential biological targets of this compound and its analogs, thereby guiding experimental investigations. Molecular docking studies can simulate the binding of this compound to the active sites of various proteins, providing insights into its potential mechanisms of action.

Future computational work should involve creating a 3D model of this compound and docking it against a library of protein structures associated with various diseases. Molecular dynamics simulations can then be used to study the stability of the predicted protein-ligand complexes and to understand the key interactions at the atomic level. These computational predictions can help prioritize which biological assays to perform and can also guide the design of new this compound analogs with improved binding affinities and specificities for their targets. Such computational approaches have been successfully applied to other natural products to predict their interactions with biological targets.

Metabolomic Profiling of this compound in Biological Systems for Systemic Understanding

To fully comprehend the pharmacological effects of this compound, it is crucial to understand its metabolic fate within a biological system. Metabolomic profiling can provide a comprehensive picture of the absorption, distribution, metabolism, and excretion (ADME) of this compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.